Product packaging for Cyclopentyl-pyridin-2-ylmethyl-amine(Cat. No.:CAS No. 626210-34-2)

Cyclopentyl-pyridin-2-ylmethyl-amine

Cat. No.: B2368853
CAS No.: 626210-34-2
M. Wt: 176.263
InChI Key: KVRUQMQYGGCZBR-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Heterocyclic Systems

Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. Cyclopentyl-pyridin-2-ylmethyl-amine is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms and one hydrogen atom.

The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring influences the electron distribution, making the ring electron-deficient and affecting its reactivity and intermolecular interactions. The combination of the amine functionality with the heterocyclic pyridine system in this compound provides a scaffold with potential for diverse chemical modifications and biological interactions.

Significance in Contemporary Chemical and Biological Sciences

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest its potential significance. Pyridin-2-ylmethylamine derivatives, in a broader sense, are mentioned in patent literature as intermediates in the synthesis of more complex molecules with potential therapeutic applications, such as antidepressants or analgesics. google.com The synthesis of such derivatives often involves reductive amination, a key reaction in organic chemistry. google.com

The exploration of novel heterocyclic compounds is a continuous effort in the pursuit of new therapeutic agents. The unique combination of the cyclopentyl and pyridin-2-ylmethyl moieties in this compound could lead to interesting biological activities, though specific studies to confirm this are not widely reported.

Overview of Current Research Trajectories

Current research trajectories for compounds structurally related to this compound are largely directed towards their application in medicinal chemistry. The synthesis of various substituted pyridin-2-ylmethylamine derivatives is a common theme, with the aim of exploring their structure-activity relationships for different biological targets.

Research in this area often involves the synthesis of libraries of related compounds to screen for potential biological activity. While direct and extensive research on this compound is not prominent, it may be included in such libraries as a building block or a member of a broader study on the therapeutic potential of pyridin-2-ylmethylamine derivatives. The synthesis of related structures, such as meso-(pyridin-2-ylmethyl)porphyrins, highlights the utility of the pyridin-2-ylmethylamine scaffold in constructing more complex molecular architectures. academie-sciences.fr Further investigation is required to fully elucidate the specific roles and potential applications of this compound in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B2368853 Cyclopentyl-pyridin-2-ylmethyl-amine CAS No. 626210-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-10(5-1)13-9-11-7-3-4-8-12-11/h3-4,7-8,10,13H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUQMQYGGCZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Cyclopentyl-pyridin-2-ylmethyl-amine and Related Amines

The construction of the N-cyclopentyl-N-(pyridin-2-ylmethyl) linkage can be achieved through several reliable synthetic strategies. These methods range from classical two-step sequences to more convergent multicomponent reactions.

Reductive Amination Approaches

Reductive amination is one of the most common and efficient methods for preparing secondary and tertiary amines. researchgate.net This process typically involves the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ or in a separate step to the target amine.

For the synthesis of this compound, the most direct reductive amination pathway involves the condensation of 2-pyridinecarboxaldehyde with cyclopentylamine (B150401). The resulting imine intermediate is subsequently reduced using a variety of reducing agents.

Key Reducing Agents for Reductive Amination:

Sodium borohydride (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reducing agent depends on the reaction conditions and the presence of other functional groups. Sodium triacetoxyborohydride is often preferred for its mildness and effectiveness in one-pot reactions.

Reactant 1Reactant 2Key ReagentsIntermediateProduct
2-PyridinecarboxaldehydeCyclopentylamineNaBH(OAc)₃ or H₂/Pd-CN-(pyridin-2-ylmethylene)cyclopentanamine (Imine)This compound

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.govacsgcipr.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating highly functionalized amine derivatives. nih.govnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, a conceptual approach can be designed. A three-component reaction involving 2-pyridinecarboxaldehyde, cyclopentylamine, and a suitable third component could potentially yield a precursor that is readily converted to the target amine. Such strategies are valued for their atom economy and efficiency. acsgcipr.org

Component AComponent BComponent CPotential Reaction TypeHypothetical Product Class
2-PyridinecarboxaldehydeCyclopentylamineIsocyanideUgi-type Reactionα-acylamino amide derivatives
2-PyridinecarboxaldehydeCyclopentylamineBoronic AcidPetasis ReactionSubstituted amino alcohol derivatives

Advanced Synthetic Techniques for Amine Synthesis

Modern synthetic chemistry has seen the emergence of advanced techniques that offer improved efficiency, selectivity, and sustainability. For amine synthesis, biocatalytic methods using enzymes like imine reductases (IREDs) represent a significant advancement. researchgate.netnih.gov

IREDs can catalyze the asymmetric reduction of imines to chiral amines, often with high enantioselectivity. researchgate.net This enzymatic approach can be applied to the reductive amination of 2-pyridinecarboxaldehyde with cyclopentylamine. The use of whole-cell biocatalysts or isolated enzymes provides a green alternative to traditional metal hydrides or catalytic hydrogenation, operating under mild aqueous conditions. nih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.meimperial.ac.uk For this compound, these strategies primarily involve reactions at the secondary amine moiety.

Oxidation Reactions of the Amine Moiety

The secondary amine in this compound can undergo oxidation. The nature of the product depends on the oxidant used and the reaction conditions. Mild oxidation can lead to the corresponding imine, while stronger conditions could potentially lead to cleavage of the C-N bond.

Furthermore, the pyridylmethylamine scaffold is a well-known chelating ligand for transition metals. The oxidation of metal complexes containing this ligand has been studied. For instance, cobalt(II) complexes of bis(2-pyridylalkyl)amines can react with molecular oxygen, leading to the oxidation of the amine ligand to an imine within the metal's coordination sphere. rsc.org This reactivity highlights the potential for metal-catalyzed transformations of the amine group.

Reduction Reactions of Related Precursors

An alternative to direct reductive amination is the synthesis and subsequent reduction of a suitable precursor. This two-step approach can be advantageous if the starting materials are more readily available or if specific reaction conditions must be avoided.

One common precursor is the corresponding amide, N-cyclopentyl-pyridine-2-carboxamide. This amide can be prepared by coupling pyridine-2-carboxylic acid with cyclopentylamine. Subsequent reduction of the amide carbonyl group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the desired secondary amine. google.com Another viable precursor is the imine, which can be isolated after condensation and then reduced in a separate step.

PrecursorRequired Reducing AgentProduct
N-cyclopentyl-pyridine-2-carboxamideLithium aluminum hydride (LiAlH₄)This compound
N-(pyridin-2-ylmethylene)cyclopentanamine (Imine)Sodium borohydride (NaBH₄)This compound

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring and Amine Group

The reactivity of this compound in nucleophilic substitution reactions is dictated by the electronic properties of both the pyridine ring and the secondary amine group.

The pyridine ring is inherently electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present. In the case of this compound itself, direct nucleophilic attack on the unsubstituted pyridine ring would require a very strong nucleophile and harsh conditions, such as in the Chichibabin reaction, which is generally not a preferred laboratory method for functionalization.

However, if we consider a precursor like 2-chloro-N-(cyclopentylmethyl)pyridin-2-amine, the chlorine atom at the 2-position is activated towards displacement by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the ring nitrogen. Subsequent elimination of the chloride ion yields the substituted product. A variety of nucleophiles can be employed in this context.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a 2-Halopyridine Precursor

NucleophileReagent ExamplePotential ProductTypical Conditions
AlkoxideSodium methoxide2-Methoxy-N-(cyclopentylmethyl)pyridin-2-amineHeat in methanol
ThiolateSodium thiophenoxideN-(Cyclopentylmethyl)-2-(phenylthio)pyridin-2-aminePolar aprotic solvent (e.g., DMF, DMSO)
AminePyrrolidineN-(Cyclopentylmethyl)-2-(pyrrolidin-1-yl)pyridin-2-amineHigh temperature, neat or in a high-boiling solvent

The secondary amine group in this compound is nucleophilic and can readily undergo reactions with electrophiles. For instance, it can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. Similarly, alkylation with alkyl halides can occur, leading to the formation of a tertiary amine. This reaction, however, can be prone to overalkylation, yielding a quaternary ammonium salt.

Synthetic Efficiency and Scalability Considerations in Academic Synthesis

For the academic synthesis of this compound, two primary retrosynthetic disconnections are most viable: reductive amination and nucleophilic aromatic substitution. The choice between these routes in a laboratory setting depends on factors such as the availability of starting materials, desired purity, and the scale of the reaction.

Reductive Amination: This is often a highly efficient and straightforward method. It involves the reaction of 2-pyridinecarboxaldehyde with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices for their mildness and selectivity.

This one-pot procedure is generally high-yielding and easy to perform on a small to medium academic scale (millimolar to molar quantities). The purification typically involves a simple acid-base extraction followed by chromatography if necessary. The scalability is mainly limited by the cost of the aldehyde and the amine, as well as the safe handling of the reducing agents.

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with cyclopentylamine. While conceptually simple, this reaction often requires elevated temperatures and the use of a base to neutralize the hydrogen halide formed. The efficiency can be influenced by the nature of the halogen (F > Cl > Br > I for SNAr) and the solvent.

From a scalability perspective in an academic lab, this method can be advantageous if the halopyridine is readily available and inexpensive. However, the potentially harsh reaction conditions (high temperatures) might not be suitable for all substrates and can lead to side reactions, complicating purification. The removal of excess amine and inorganic salts can also present challenges on a larger scale.

Table 2: Comparison of Synthetic Routes for this compound in an Academic Setting

ParameterReductive AminationNucleophilic Aromatic Substitution
Starting Materials2-Pyridinecarboxaldehyde, Cyclopentylamine2-Halopyridine, Cyclopentylamine
Reaction ConditionsMild (often room temperature)Often requires heating
Typical YieldsGood to ExcellentModerate to Good
ScalabilityGood, limited by reagent costFair, can be limited by reaction conditions and purification
PurificationGenerally straightforward (extraction, chromatography)Can be more complex due to byproducts and excess reagents

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Specific ¹H and ¹³C NMR spectroscopic data for Cyclopentyl-pyridin-2-ylmethyl-amine are not available in published literature.

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, has not been documented in scientific databases or research articles.

There are no published X-ray crystal structures for this compound. Consequently, definitive data on its solid-state conformation, bond lengths, and bond angles are unavailable.

Analysis of Intramolecular Torsion Angles and Dihedral Relationships

Without crystallographic or computational chemistry data, a quantitative analysis of the torsion angles and dihedral relationships defining the three-dimensional shape of the molecule cannot be performed.

Intermolecular Interactions and Crystal Packing Phenomena

While the secondary amine (N-H) group and the pyridine (B92270) nitrogen atom are potential sites for hydrogen bonding, the specific networks and crystal packing arrangement for this compound are unknown due to the absence of a crystal structure. ontosight.ai

C-H···π and π-Stacking Interactions

In the solid state, the arrangement of molecules is a delicate balance of various attractive and repulsive forces. Among the most significant of the weaker interactions are C-H···π and π-stacking, which are crucial in the crystal engineering of organic and organometallic compounds. numberanalytics.comrsc.org

Detailed Research Findings from a Representative Compound

The crystal structure of dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) dimethylformamide monosolvate reveals a complex network of intermolecular contacts that contribute to the stability of the crystal lattice. nih.gov While this palladium complex features additional coordinating atoms and a triazole ring, the fundamental interactions involving the cyclopentyl and pyridine groups offer a valuable model for understanding the behavior of this compound.

C-H···π Interactions:

C-H···π interactions are a form of weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (such as a pyridine ring) acts as the acceptor. rsc.orgrsc.orgresearchgate.net These interactions are characterized by specific geometric parameters, including the distance between the hydrogen atom and the centroid of the aromatic ring, and the angle of the C-H bond relative to the plane of the ring.

Interaction TypeDonor (C-H)Acceptor (π-system)Typical H···Centroid Distance (Å)Typical C-H···Centroid Angle (°)
C-H···πCyclopentyl C-HPyridine ring2.5 - 3.0120 - 160

π-Stacking Interactions:

π-stacking interactions are non-covalent attractive forces between aromatic rings. numberanalytics.com These interactions are fundamental to the structure of DNA, proteins, and play a significant role in the self-assembly of organic molecules. nih.gov The geometry of π-stacking can vary, with common arrangements being face-to-face, parallel-displaced, and edge-to-face (T-shaped).

In pyridine-containing compounds, π-stacking interactions are frequently observed, with centroid-centroid distances typically in the range of 3.5 to 4.0 Å. researchgate.netmdpi.com Analysis of the crystal structure of the palladium complex indicates the presence of such interactions between the pyridine rings of neighboring molecules, contributing to the formation of a three-dimensional supramolecular network. These interactions, in conjunction with hydrogen bonding, dictate the packing of the molecules in the solid state.

Interaction TypeInteracting MoietiesTypical Centroid-Centroid Distance (Å)Geometry
π-π StackingPyridine - Pyridine3.5 - 4.0Parallel-displaced

The interplay of these weak interactions demonstrates the complexity of molecular recognition in the solid state. For a molecule like this compound, it is highly probable that both C-H···π interactions involving the cyclopentyl group and π-stacking of the pyridine rings would be key determinants of its crystal structure.

Biological Activity and Mechanistic Investigations

Exploration of Biological Activities of Cyclopentyl-pyridin-2-ylmethyl-amine and Analogues

Research into the biological effects of this compound and related compounds has uncovered potential therapeutic applications. The following sections detail the findings from various studies investigating the antimicrobial, anticancer, neurological, and cardiovascular effects, as well as the modulation of cellular signaling pathways.

The pyridine (B92270) moiety is a common feature in many compounds exhibiting antimicrobial properties. Studies on various pyridine derivatives have demonstrated a broad range of activities against different microbial strains. For instance, a series of 2,4,6-trisubstituted pyridine derivatives were synthesized and evaluated for their biological activities. Similarly, other studies have focused on the antimicrobial potential of compounds incorporating a pyridine ring, highlighting the versatility of this structural motif in developing new antimicrobial agents. mdpi.com

Research on piperazine-substituted cyclopenta[c]pyridines has identified compounds with notable antibacterial and antifungal activities. In one study, certain derivatives were found to be more potent than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). The most sensitive bacterium was identified as Listeria monocytogenes, while Staphylococcus aureus was the most resistant. The most potent antifungal activity was observed against Trichoderma viride, with Aspergillus fumigatus being the most resistant. mdpi.com

Table 1: Antimicrobial Activity of Selected Cyclopenta[c]pyridine Analogues

Compound ID Target Organism Activity Reference
3d Pseudomonas aeruginosa More potent than ampicillin mdpi.com
3g Escherichia coli More efficient than ampicillin mdpi.com
3k Listeria monocytogenes Most potent in the series mdpi.com

The antiproliferative activity of pyridine derivatives has been a subject of extensive research. A review of studies published between 2012 and 2022 highlighted that the presence and position of specific functional groups on the pyridine ring, such as -OMe, -OH, -C=O, and -NH2, can enhance their anticancer effects. Conversely, the presence of halogen atoms or bulky groups was often associated with lower antiproliferative activity. nih.gov

In a study on cyclopentane-fused anthraquinone derivatives, newly synthesized compounds demonstrated significant antiproliferative potency against various mammalian tumor cell lines. These compounds were effective even against cell lines with activated multidrug resistance mechanisms. The nature of the diamine moiety in the carboxamide side chain was found to be a critical factor for their anticancer activity. researchgate.net

Furthermore, certain bispidine derivatives, which can be considered structural analogues, have been shown to possess strong cytotoxic activity and the ability to induce apoptosis in cancer cells, with less sensitivity observed in normal cells. mdpi.com

The impact of pyridine-containing compounds on the nervous and cardiovascular systems has also been investigated. N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects in studies on scopolamine-induced cognitive deficits in mice. These compounds were found to reduce acetylcholinesterase (AChE) activity, as well as oxidative and nitrosative stress, in the brain. nih.gov

In the context of cardiovascular effects, a study on N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine identified it as a potential hERG channel blocker. Inhibition of the hERG channel can lead to QT prolongation, a potential indicator of ventricular arrhythmia. This finding suggests that compounds with this structural motif may have cardiovascular implications that warrant further investigation. nih.gov

The ability of pyridine derivatives to modulate cellular signaling pathways is a key aspect of their biological activity. For instance, certain small molecules have been shown to activate the Wnt/β-catenin signaling pathway in a Wnt ligand-dependent manner. One such compound, HLY78, was found to target the DIX domain of Axin, thereby promoting LRP6 phosphorylation and subsequent signal transduction. nih.gov

The modulation of signaling pathways is also crucial in the context of cancer. Berbamine, a natural product, has been shown to modulate various oncogenic cell-signaling pathways, including the JAK/STAT and CAMKII/c-Myc pathways, in different types of cancer. nih.gov While structurally distinct from this compound, these findings highlight the potential for small molecules to interact with and modulate critical cellular pathways.

Molecular Target Identification and Ligand-Target Interactions

Identifying the specific molecular targets of a compound and understanding its interactions with these targets are fundamental to elucidating its mechanism of action. Research on analogues of this compound has provided insights into their potential molecular targets and binding modes.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), an essential protein for the viability of M. tuberculosis. Structure-guided design and synthesis of these derivatives led to the discovery of potent antitubercular compounds. nih.gov

In another study, a series of 2,4,6-trisubstituted pyridine derivatives were found to be inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in cancer metabolism. One of the synthesized compounds exhibited excellent inhibitory activity and high selectivity for the mutant IDH2 enzyme over the wild-type forms of IDH1 and IDH2. nih.gov

Molecular docking studies have also been employed to investigate the potential enzyme inhibitory activities of related compounds. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been studied as potential inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6) through a combination of 3D-QSAR, docking, and molecular dynamics simulations. nih.gov

Table 2: Enzyme Inhibition by Analogues of this compound

Compound Class Target Enzyme Biological Context Reference
Pyridine-2-methylamine derivatives Mycobacterial membrane protein Large 3 (MmpL3) Tuberculosis nih.gov
2,4,6-Trisubstituted pyridine derivatives Mutant Isocitrate Dehydrogenase 2 (IDH2) Cancer nih.gov

Receptor Binding Profiling (e.g., GPCRs, Kinases, Purine Receptors)

The chemical structure of this compound suggests potential interactions with several classes of receptors, most notably kinases, due to the prevalence of similar scaffolds in known kinase inhibitors.

Kinase Inhibition Potential:

Compounds incorporating a cyclopentyl group and a pyridine ring have demonstrated significant activity as kinase inhibitors. For instance, a potent multi-kinase inhibitor, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified with strong inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) nih.gov. This suggests that the cyclopentyl-pyridine moiety can effectively target the ATP-binding pocket of these kinases.

Furthermore, a class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as highly potent and selective inhibitors of CDK4 and CDK6 acs.orgresearchgate.net. The general structure of these inhibitors, featuring a substituted pyridine ring, highlights the importance of this heterocycle in achieving high-affinity binding to the kinase domain. Patents also describe N-cycloalkyl/heterocycloalkyl-4-(imidazo[1,2-a]pyridine)pyrimidin-2-amine derivatives as inhibitors of various kinases, including CDKs, FMS-like tyrosine kinases (FLTs), aurora kinases, and CDC-like kinases (CLKs) google.com.

While direct binding data for this compound on a panel of kinases is not available, the recurring presence of the cyclopentyl-pyridine scaffold in potent kinase inhibitors suggests that this compound may exhibit inhibitory activity against members of the kinase family, particularly CDKs.

Table 1: Examples of Kinase Inhibitors with Cyclopentyl-Pyridine Scaffolds

Compound Name Target Kinase(s) Reported Activity
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile CDK4/CYCLIN D1, ARK5 Induces apoptosis of tumor cells at ~30-100 nM nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives CDK4, CDK6 Highly potent and selective inhibition acs.orgresearchgate.net
N-cycloalkyl/heterocycloalkyl-4-(imidazo[1,2-a]pyridine)pyrimidin-2-amine derivatives CDKs, FLTs, Aurora kinases, CLKs Inhibition of cell proliferation google.com

GPCR and Purine Receptor Interaction Potential:

The pyridine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) nih.gov. However, without specific screening data, the affinity of this compound for any particular GPCR remains speculative. Similarly, while purinergic receptors bind purine and pyrimidine (B1678525) nucleosides and nucleotides, there is no direct evidence from the available literature to suggest that this compound would be a ligand for these receptors nih.govnih.gov.

Ion Channel Modulation Research

The pyridine nucleus is present in various compounds that modulate ion channel activity nih.gov. For example, pyridine nucleotides are known to regulate the activity of several ion channels, including voltage-gated potassium and sodium channels nih.gov. However, research specifically investigating the effect of this compound on ion channels has not been identified. Therefore, any potential ion channel modulatory activity of this compound is currently unknown.

Mechanistic Insights into Biological Action

The potential biological activity of this compound can be rationalized by considering the roles of its individual structural components in binding to molecular targets.

Interaction with Specific Molecular Targets

Based on the analysis of structurally related compounds, a likely molecular target for this compound is the ATP-binding site of protein kinases. The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Another potential target, suggested by research on pyridine-2-methylamine derivatives, is the mycobacterial membrane protein Large 3 (MmpL3) nih.gov. In these inhibitors, the pyridine-2-methylamine core was found to bind within the active site of MmpL3, with the nitrogen atom of the pyridine forming a hydrogen bond with key residues nih.gov. This indicates a potential for this compound to exhibit antitubercular activity.

Role of Structural Moieties in Binding Affinity and Selectivity

Cyclopentyl Group: The cyclopentyl group is a lipophilic moiety that typically occupies hydrophobic pockets within a protein's binding site. Its inclusion in a molecule can enhance binding affinity through favorable van der Waals interactions. In the context of kinase inhibitors, the cyclopentyl group often contributes to both potency and selectivity by fitting into specific hydrophobic regions of the ATP-binding pocket that are not conserved across all kinases.

Pyridine Ring: The pyridine ring is a versatile aromatic heterocycle that plays a crucial role in drug-receptor interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction for anchoring a ligand to its target protein nih.gov. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in the binding site. The position of the nitrogen atom and the substitution pattern on the ring are critical determinants of binding affinity and selectivity. In many kinase inhibitors, the pyridine ring is essential for establishing key interactions with the hinge region of the kinase nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Cyclopentyl Moiety and its Impact on Activity

The cyclopentyl group in Cyclopentyl-pyridin-2-ylmethyl-amine plays a crucial role in defining the compound's lipophilicity and steric profile, which in turn significantly influences its interaction with biological targets. SAR studies have explored the impact of modifying this moiety by altering ring size, introducing substituents, and replacing it with other cyclic systems.

Alterations to the cycloalkyl ring size have demonstrated a direct correlation with biological activity. For instance, in a series of related compounds, variations in the cycloalkyl ring size affected catalytic performance in polymerization reactions, suggesting that the steric bulk of this group is a critical determinant of activity. While direct data on this compound is limited, analogous studies on related scaffolds indicate that both expansion to a cyclohexyl ring and contraction to a cyclobutyl ring can lead to significant changes in biological efficacy. Generally, the cyclopentyl group is considered to provide a good balance of lipophilicity and conformational flexibility.

The introduction of substituents onto the cyclopentyl ring offers another layer of molecular refinement. The position and nature of these substituents can modulate the compound's electronic properties, steric hindrance, and potential for additional binding interactions. For example, the incorporation of polar groups like hydroxyl or amino functions could enhance solubility and introduce new hydrogen bonding opportunities, whereas non-polar alkyl groups could increase lipophilicity.

Modification of Cyclopentyl MoietyPredicted Impact on ActivityRationale
Ring Expansion (e.g., Cyclohexyl) May increase or decrease activityAlters steric bulk and conformational flexibility, potentially affecting receptor fit.
Ring Contraction (e.g., Cyclobutyl) Likely to alter activityModifies the spatial arrangement of the pharmacophore.
Introduction of Polar Substituents (e.g., -OH, -NH2) Could enhance potency or alter selectivityIntroduces potential for new hydrogen bonding interactions and modifies solubility.
Introduction of Non-Polar Substituents (e.g., -CH3) May increase lipophilicity and cell permeabilityEnhances hydrophobic interactions with the target.

Variations on the Pyridine (B92270) Ring and Alkyl Linker and their Structure-Activity Implications

The pyridine ring is a key pharmacophoric element, contributing to the molecule's aromaticity and potential for hydrogen bonding through its nitrogen atom. nih.gov Modifications to this ring, including the position of the nitrogen atom and the introduction of various substituents, have profound effects on the biological activity of pyridine derivatives. nih.gov

Substituents on the pyridine ring can influence activity through electronic and steric effects. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can enhance the electron density of the ring. nih.gov The position of these substituents is also crucial, as steric hindrance near the point of attachment to the methylamine (B109427) linker can impact the molecule's preferred conformation.

The length and branching of the alkyl linker connecting the cyclopentylamine (B150401) and pyridine moieties are also important determinants of activity. Increasing the linker length, for example, from a methylene (B1212753) to an ethylene (B1197577) group, would increase the distance between the two cyclic systems, potentially allowing for interaction with different sub-pockets of a binding site. Branching on the linker, such as the introduction of a methyl group, would introduce a chiral center and restrict conformational flexibility, which could lead to enhanced selectivity for a particular target.

Modification of Pyridine Ring & LinkerPredicted Impact on ActivityRationale
Nitrogen Position (3- or 4-pyridyl) Significant change in activityAlters the geometry and hydrogen bonding vectors of the molecule.
Electron-Withdrawing Substituents (e.g., -Cl, -NO2) May increase or decrease potencyModulates the electronic properties and pKa of the pyridine nitrogen.
Electron-Donating Substituents (e.g., -OCH3, -NH2) Can alter binding affinityEnhances the electron density of the pyridine ring.
Increased Linker Length (e.g., Ethylene) Potential for altered binding modeIncreases the distance between the pharmacophoric groups.
Branched Linker (e.g., Methyl on Methylene) May enhance selectivityIntroduces stereochemical constraints and reduces conformational freedom.

Influence of Amine Functionality and Substituents on Biological Activity

The secondary amine in this compound is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor, and serving as a key point for protonation at physiological pH. Its basicity and the steric environment around it are pivotal for biological activity.

Modification of the amine to a tertiary amine by introducing an additional alkyl substituent would eliminate its hydrogen bond donating capacity and increase its steric bulk. This change can have a dramatic effect on binding affinity, depending on whether a hydrogen bond donation from the amine is essential for target interaction. In some cases, the increased lipophilicity and altered basicity of a tertiary amine can be beneficial.

The nature of the substituent on the amine nitrogen also plays a significant role. Small alkyl groups, such as a methyl or ethyl group, would have a different steric and electronic impact compared to larger, more complex groups. The introduction of functionalized substituents, for instance, a hydroxyethyl (B10761427) group, could introduce new binding interactions and improve pharmacokinetic properties. In studies of related pyrazolopyridine inhibitors, non-polar amines were found to be preferred for optimal antiviral activity.

Modification of Amine FunctionalityPredicted Impact on ActivityRationale
Conversion to Tertiary Amine (e.g., N-methylation) Significant change in activityRemoves hydrogen bond donating ability and increases steric hindrance.
Introduction of Small Alkyl Substituents Modulates lipophilicity and basicityFine-tunes the steric and electronic properties of the amine.
Introduction of Functionalized Substituents (e.g., -CH2CH2OH) Potential for improved propertiesIntroduces new interaction points and can enhance solubility.
Conversion to Primary Amine Likely to alter binding and selectivityChanges the hydrogen bonding profile and steric bulk.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of this compound relies on a thorough understanding of the SAR data and the application of established medicinal chemistry principles. A key strategy is to introduce structural modifications that enhance favorable interactions with the biological target while minimizing off-target effects.

To enhance potency, efforts can focus on optimizing the key interactions identified through SAR studies. For example, if hydrogen bonding with the pyridine nitrogen is found to be crucial, introducing electron-donating groups on the pyridine ring could increase its basicity and strengthen this interaction. Similarly, if hydrophobic interactions involving the cyclopentyl ring are important, exploring different cycloalkyl groups or introducing lipophilic substituents could lead to improved binding.

Achieving selectivity often involves exploiting subtle differences in the binding sites of different biological targets. Introducing conformational constraints, such as by incorporating a branched linker or a more rigid cyclic system in place of the cyclopentyl group, can favor binding to a specific target that has a complementary shape. The introduction of specific functional groups that can form unique interactions with the desired target but not with off-targets is another powerful approach.

Comparative Analysis with Structurally Related Analogues and Bioisosteres

The exploration of bioisosteric replacements for the core moieties of this compound can lead to the discovery of analogs with improved properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological effects.

For the cyclopentyl moiety, potential bioisosteres could include other five-membered rings like tetrahydrofuran (B95107) or pyrrolidine, which would introduce heteroatoms and alter the polarity and hydrogen bonding potential. Saturated six-membered rings such as cyclohexane (B81311) or piperidine (B6355638) could also be considered to explore the impact of increased ring size and conformational differences.

The pyridine ring can be replaced with other aromatic heterocycles like pyrimidine (B1678525), pyrazine, or even a substituted phenyl ring. However, such changes can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule. For instance, replacing the pyridine with a pyrimidine ring introduces a second nitrogen atom, which can impact both the molecule's basicity and its potential for multiple hydrogen bond interactions. In some cases, a pyridine ring is not well-tolerated as a bioisosteric replacement for a substituted benzene (B151609) ring, leading to a significant drop in affinity. nih.gov Conversely, saturated bioisosteres for the pyridine ring, such as 3-azabicyclo[3.1.1]heptane, have been shown to improve physicochemical properties like solubility and metabolic stability in certain drug candidates. chemrxiv.org

The secondary amine linker can also be replaced with bioisosteric groups like an amide or an ether linkage. An amide would introduce a planar, hydrogen bond accepting carbonyl group, while an ether would be more flexible and less basic. These modifications would drastically alter the physicochemical properties and biological activity of the resulting compounds.

Original MoietyBioisosteric ReplacementPotential Impact
Cyclopentyl Cyclohexyl, Tetrahydrofuran, PyrrolidineAlters lipophilicity, polarity, and conformational flexibility.
Pyridine Pyrimidine, Pyrazine, Phenyl, 3-Azabicyclo[3.1.1]heptaneModifies aromaticity, basicity, hydrogen bonding, and physicochemical properties. nih.govchemrxiv.org
Secondary Amine Amide, Ether, Tertiary AmineChanges basicity, hydrogen bonding capability, and flexibility.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Cyclopentyl-pyridin-2-ylmethyl-amine," docking studies can be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

While specific docking studies for "this compound" are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its interactions with various protein targets. The process involves preparing a 3D structure of the ligand ("this compound") and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity.

For instance, given the structural motifs of a pyridine (B92270) ring and a secondary amine, potential targets could include enzymes and receptors where such interactions are favorable. Docking simulations would likely reveal key interactions such as hydrogen bonding between the pyridine nitrogen or the amine proton and polar residues in the binding pocket. Hydrophobic interactions involving the cyclopentyl group would also be crucial for stable binding.

Illustrative Molecular Docking Results for "this compound" with a Hypothetical Kinase Target:

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)
Hydrogen BondASP 1542.8
Hydrogen BondLYS 883.1
Pi-Pi StackingPHE 1524.5
HydrophobicLEU 353.9
HydrophobicVAL 434.2

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

These calculations can determine the molecule's optimized geometry, bond lengths, and angles. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Predicted Electronic Properties of "this compound" from DFT Calculations:

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Electrostatic Potential Map (EPM) Analysis in Ligand Optimization

An Electrostatic Potential Map (EPM) is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool in understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. For "this compound," an EPM analysis would highlight regions of positive and negative electrostatic potential.

The nitrogen atom of the pyridine ring and the secondary amine would be expected to be regions of negative potential (electron-rich), making them likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom on the secondary amine would represent a region of positive potential (electron-poor), indicating its role as a hydrogen bond donor. The cyclopentyl and methylene (B1212753) groups would exhibit a more neutral potential. This information is critical for optimizing the ligand's interactions with a target protein by modifying its structure to enhance electrostatic complementarity.

Prediction of Molecular Interactions and Conformational Preferences

The flexibility of "this compound" arises from the rotatable bonds connecting the cyclopentyl, methylene, and pyridine moieties. Computational methods can be used to explore the conformational landscape of the molecule and identify low-energy, stable conformations.

Computational Analyses for Physicochemical Property Prediction relevant to Molecular Design

In silico tools can predict various physicochemical properties of "this compound" that are essential for its potential as a drug candidate. These properties, often summarized under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for a molecule's journey through the body.

Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors can be calculated using various computational models. These predictions help in the early stages of drug design to identify potential liabilities and guide modifications to improve the molecule's pharmacokinetic profile.

Predicted Physicochemical Properties of "this compound":

PropertyPredicted Value
Molecular Weight176.26 g/mol
LogP (Lipophilicity)2.3
Topological Polar Surface Area (TPSA)28.2 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2
Rotatable Bonds3

Applications in Chemical Biology and Materials Science

Utility as a Building Block in Complex Organic Molecule Synthesis

The pyridinylmethylamine scaffold, the core of Cyclopentyl-pyridin-2-ylmethyl-amine, is a valuable building block in synthetic organic chemistry. This framework is present in numerous natural products and FDA-approved pharmaceuticals. wikipedia.org The reactivity of the amine and the pyridine (B92270) ring allows for its incorporation into more complex molecular architectures.

A notable application of this scaffold is in the synthesis of fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines, which share the essential structure of the title compound, can undergo cyclocondensation reactions with electrophilically activated nitroalkanes. This process, conducted in a polyphosphoric acid (PPA) medium, yields imidazo[1,5-a]pyridines, a class of compounds with significant interest in medicinal chemistry. beilstein-journals.org The reaction demonstrates the utility of the 2-picolylamine unit as a precursor for constructing elaborate, fused-ring systems that are otherwise challenging to synthesize. beilstein-journals.org While this specific example does not utilize the cyclopentyl derivative, it effectively illustrates the synthetic potential inherent in the core pyridin-2-ylmethyl-amine structure.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyridine ring and the secondary amine group of this compound make it an excellent N,N'-bidentate ligand for coordinating with a wide array of metal ions. This chelating ability is the foundation for its extensive use in coordination chemistry and the development of metal-based catalysts. The closely related tridentate ligand, di(2-picolyl)amine (DPA), which features a second picolyl group, is particularly common in coordination chemistry for synthesizing binary, ternary, and binuclear complexes. wikipedia.orgsigmaaldrich.com

A diverse range of metal complexes have been synthesized using pyridinylmethylamine-type ligands. The coordination geometry of the resulting complex is influenced by the metal ion, the substituents on the ligand, and the other coordinating species (e.g., halides).

For example, the reaction of the imine analog, N-(pyridin-2-ylmethylene)cyclopentanamine, with cadmium(II) bromide yields a dimeric complex, [(impy)Cd(μ-Br)Br]₂, where the cadmium atom adopts a distorted trigonal–bipyramidal geometry. rsc.org In contrast, the reaction with anhydrous zinc(II) chloride produces a monomeric complex, [(impy)ZnCl₂], with a distorted tetrahedral geometry around the zinc center. rsc.org Similarly, Pd(II) complexes with related N,N'-donor (pyridin-2-yl)methyl-aniline ligands typically form distorted square planar geometries. researchgate.net The synthesis of Co(II), Ni(II), and Cu(II) complexes with related Schiff base ligands derived from 2-benzoylpyridine (B47108) has also been reported, yielding six-coordinate metal centers with distorted octahedral geometries. researchgate.net Furthermore, Re(I) complexes of the type [Re(CO)₃ClL], where L is a di(2-pyridyl)amine derivative, have been synthesized and structurally characterized. researchgate.net

Metal IonLigand TypeTypical Coordination Geometry
Zn(II)Pyridinyl-imine/amineDistorted Tetrahedral, Trigonal Bipyramidal, Octahedral
Pd(II)Pyridinyl-imine/amineDistorted Square Planar
Cd(II)Pyridinyl-imine/amineDistorted Trigonal Bipyramidal, Square Pyramidal
Co(II)Pyridinyl-imine/amineOctahedral
Ni(II)Pyridinyl-imine/amineOctahedral
Cu(II)Pyridinyl-imine/amineDistorted Square Pyramidal, Octahedral
Re(I)Di(2-pyridyl)amineOctahedral (in [Re(CO)₃ClL])

This table summarizes typical coordination geometries observed for various metal ions with this compound and structurally related ligands, based on findings from multiple studies. rsc.orgresearchgate.netresearchgate.netrsc.org

The metal complexes formed from pyridinylmethylamine ligands often exhibit significant catalytic activity. The electronic and steric properties of the ligand can be tuned to influence the efficiency and selectivity of the catalyzed reaction.

Polymerization: Nickel(II) complexes bearing 2-aminomethylpyridine ligands serve as effective catalyst precursors for ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). researchgate.net These catalysts can produce high molecular weight, branched polyethylene (B3416737). researchgate.netnih.gov The steric bulk of the substituents on the amine ligand influences the properties of the resulting polymer; larger substituents tend to yield a higher ratio of solid polymer to oligomers. researchgate.net Similarly, pyridinylimine-based nickel(II) complexes are well-known to catalyze the polymerization of ethylene into branched polyethylene. researchgate.net Zinc(II) and Cadmium(II) complexes of the related N-(pyridin-2-ylmethylene)cyclopentanamine ligand have demonstrated moderate catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA). rsc.org

Other Catalytic Reactions: Beyond polymerization, these complexes are active in other organic transformations. Palladium(II) complexes with pyridine ligands have proven to be efficient and versatile precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Additionally, a novel Ni(II)-picolylamine complex anchored to magnetic nanoparticles has been developed as a highly efficient and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. nih.gov

Catalyst Metal CenterLigand TypeReaction TypeKey Findings
Ni(II)2-AminomethylpyridineEthylene PolymerizationProduces high molecular weight, branched polyethylene. researchgate.netnih.gov
Zn(II), Cd(II)N-(pyridin-2-ylmethylene)cyclopentanamineMethyl Methacrylate (MMA) PolymerizationShows moderate catalytic activity. rsc.org
Pd(II)Pyridine LigandsSuzuki–Miyaura & Heck Cross-CouplingActs as an efficient precatalyst. nih.gov
Ni(II)Picolylamine (on nanoparticle support)One-pot synthesis of pyridinesHighly efficient and recyclable catalyst system. nih.gov

Use as Probes for Investigating Biological Macromolecule Interactions

The inherent fluorescence of some aminopyridine derivatives makes them promising scaffolds for the development of biological probes. sigmaaldrich.comrsc.org The di(2-picolyl)amine (DPA) moiety, in particular, is a versatile component in luminescent probes designed for the real-time monitoring and visualization of metal ions and biomolecules within cellular systems. researchgate.netsjp.ac.lk

Zinc complexes incorporating DPA-like structures have been shown to function as highly sensitive fluorescent sensors for proteins. A notable example is a zinc complex of 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine-4-hydroxy-phenyl) ethylene] pyrazine. This complex exhibits weak fluorescence in a buffer solution, but upon binding to serum albumins such as bovine serum albumin (BSA) and human serum albumin (HSA), its fluorescence intensity increases dramatically, accompanied by a significant blue shift in its emission peak (from 580 nm to 524 nm). rsc.org This "turn-on" fluorescence is indicative of a static quenching process and demonstrates the probe's ability to report on its binding to biological macromolecules, making it a highly sensitive protein sensor. rsc.org The interaction and binding characteristics, including binding constants and the number of binding sites, can be determined through fluorescence spectroscopy, providing valuable insights into the nature of the probe-protein interaction. rsc.org

Development of Specialty Chemicals and Functional Materials

The robust metal-chelating properties of the pyridinylmethylamine scaffold are being harnessed to create novel functional materials with tunable properties. A prime example is the development of metallo-hydrogels using polymers functionalized with di(2-picolyl)amine (DPA).

In one approach, 4-arm polyethylene glycol (PEG) was functionalized with DPA units and subsequently crosslinked using various divalent metal ions, including Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺. rsc.orgrsc.org This metal-ligand coordination forms the basis of the hydrogel network. The properties of these hydrogels can be precisely tailored by changing the specific metal ion used for crosslinking or by varying the number of DPA groups on the polymer backbone. rsc.orgrsc.org For instance, hydrogels crosslinked with Ni²⁺ ions exhibit a more densely crosslinked network compared to those with other metals, owing to the strong binding affinity between DPA and Ni²⁺. rsc.orgrsc.org These materials represent a new class of "smart" hydrogels whose mechanical and rheological properties are directly controlled by the coordination chemistry of the embedded DPA ligand. rsc.orgrsc.org Amine-functional polymers, including those with pyridine groups like poly(2-vinylpyridine), are valuable for applications such as surface modification and specialty formulations due to their strong interactions with metals and polar substrates. polysciences.com

Future Research Directions and Emerging Paradigms

Advancements in Synthetic Methodologies for Novel Derivatives

The generation of a diverse chemical library based on the Cyclopentyl-pyridin-2-ylmethyl-amine core is fundamental for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts will likely move beyond traditional methods, embracing innovative strategies to access novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Modern synthetic organic chemistry offers a plethora of tools to achieve this. For instance, new routes for the synthesis of meso-(pyridin-2-ylmethyl)porphyrins have been developed using a (pyridin-2-ylmethyl)lithium reagent, a key intermediate that could be adapted for derivatization of the pyridine (B92270) moiety. academie-sciences.fr Additionally, advancements in the synthesis of functionalized pyrazoles and other N-heterocycles, often through cyclocondensation reactions, provide strategic pathways for creating complex derivatives. mdpi.com Methodologies for synthesizing various cyclopentanone and amine derivatives can also be adapted. researchgate.netresearchgate.net

Key areas for advancement include:

Late-Stage Functionalization: Techniques such as C-H activation could allow for the direct modification of the pyridine or cyclopentyl rings at a late stage in the synthesis, enabling rapid generation of analogs without the need for de novo synthesis.

Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms can accelerate the production of derivatives, allowing for high-throughput synthesis and screening of compound libraries. This approach can also improve reaction yields and safety profiles. nih.gov

Stereoselective Synthesis: Developing synthetic routes to control the stereochemistry of substituents on the cyclopentyl ring is crucial, as different stereoisomers can exhibit vastly different biological activities and properties.

Bio-inspired Synthesis: Utilizing enzymatic or chemo-enzymatic strategies could provide novel and efficient pathways to chiral derivatives that are difficult to access through traditional chemical synthesis.

These advanced synthetic approaches will be instrumental in creating a rich collection of analogs for biological evaluation.

Deeper Elucidation of Molecular Mechanisms through Advanced Biophysical Techniques

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is paramount for rational drug design. A suite of advanced biophysical techniques can provide high-resolution insights into the thermodynamics, kinetics, and structural basis of these interactions. nih.gov

In studies identifying novel inhibitors for Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore, fragment-based screening utilizing Surface Plasmon Resonance (SPR) successfully identified hits with cyclopentyl and 2-pyridine substituents. nih.govedelris.com This highlights the power of biophysical methods in initial hit discovery.

Future research should employ a combination of these techniques to build a comprehensive picture of molecular recognition:

Surface Plasmon Resonance (SPR): This technique is invaluable for real-time analysis of binding kinetics (association and dissociation rates) and affinity, providing crucial data for lead optimization. drugtargetreview.com

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of a binding event, including enthalpy (ΔH) and entropy (ΔS), which can reveal the driving forces behind the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the target protein, identify specific intermolecular contacts, and detect conformational changes in both the ligand and the protein upon binding. drugtargetreview.comnih.gov

X-ray Crystallography: Obtaining a co-crystal structure of a derivative bound to its target protein offers the most detailed, atomic-level view of the binding mode. nih.gov This structural information is critical for structure-based drug design, allowing for the rational modification of the compound to enhance binding affinity and selectivity. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF is a high-throughput method to assess compound binding by measuring changes in protein thermal stability, making it useful for initial screening and hit validation. nih.gov

Table 1: Application of Biophysical Techniques in Characterizing Ligand-Target Interactions

Technique Key Information Provided Application in Research
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff) Hit validation, SAR analysis, determining binding specificity. drugtargetreview.com
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) Understanding thermodynamic drivers of binding.
Nuclear Magnetic Resonance (NMR) Binding site mapping, structural changes, affinity Validating binding mode, screening fragments. nih.gov
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex Structure-based drug design, rational optimization. nih.gov
Differential Scanning Fluorimetry (DSF) Ligand-induced protein stability changes (Tm) High-throughput screening, hit confirmation. nih.gov

By integrating data from these techniques, researchers can gain a deep and multi-faceted understanding of the molecular mechanisms underpinning the biological activity of this compound derivatives.

Integration of Advanced Computational and Experimental Techniques for Predictive Modeling

The synergy between computational modeling and experimental validation is transforming modern drug discovery. nih.gov For this compound, integrating these approaches can create a powerful, iterative cycle for designing and prioritizing novel derivatives with enhanced properties.

Computational tools can be applied at various stages of the discovery process:

Virtual Screening: Large virtual libraries of derivatives can be screened in silico against the 3D structure of a target protein to predict binding modes and affinities. This allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate molecular properties and predict the outcomes of chemical reactions, guiding the development of new synthetic routes. nih.govmit.edu

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction, the role of solvent molecules, and potential allosteric effects. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structures of synthesized derivatives with their biological activities. jchemlett.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

A successful workflow involves using computational predictions to guide experimental work. mit.edu For example, docking studies might suggest a specific modification to improve a hydrogen bond network. This derivative would then be synthesized and tested using biophysical and biochemical assays. The experimental results would, in turn, be used to refine and improve the computational models, leading to more accurate predictions in the next design cycle. volkamerlab.org

Exploration of Novel Biological Targets and Therapeutic Areas at the Preclinical Stage

While initial studies have linked fragments containing the this compound scaffold to Cyclophilin D (CypD), a protein implicated in mitochondrial dysfunction, the full spectrum of its biological targets remains to be explored. nih.govedelris.com Future preclinical research should aim to identify and validate novel targets, thereby expanding the potential therapeutic applications of this chemical series.

Strategies for target identification and validation include:

Phenotypic Screening: Testing derivatives in cell-based or organism-based models of various diseases can uncover unexpected therapeutic effects. Identifying the molecular target responsible for the observed phenotype can then lead to new drug discovery programs.

Proteomics Approaches: Techniques like chemical proteomics, using affinity-based probes derived from the core scaffold, can be employed to "pull down" binding partners from cell lysates, allowing for the unbiased identification of direct targets.

Target-Class Focused Screening: Given the scaffold's characteristics, screening against specific protein families known to be druggable, such as kinases, proteases, or G-protein coupled receptors (GPCRs), could yield new hits. For instance, related cyclopentyl-pyrimidine structures have been evaluated as inhibitors of Insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase. nih.gov

The identification of new targets will open up novel therapeutic avenues. For example, if a derivative is found to modulate a key protein in neuroinflammation, it could be investigated as a potential treatment for neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov Similarly, if a target involved in cell proliferation is identified, an oncology program could be initiated. frontiersin.org

Contributions to Fragment-Based Drug Discovery and Lead Optimization Efforts

The this compound scaffold is well-suited for Fragment-Based Drug Discovery (FBDD), an approach that has become a powerful engine for lead generation. nih.govnih.gov FBDD begins by screening low-molecular-weight compounds ("fragments") that typically bind to targets with low affinity but do so very efficiently. frontiersin.org The identification of a fragment containing cyclopentyl and 2-pyridine substituents as a binder to Cyclophilin D is a prime example of this process. nih.govedelris.com

Future work will focus on the "fragment-to-lead" transition, a critical phase in FBDD. mdpi.com Several strategies can be employed to evolve the initial fragment hit into a potent lead compound:

Fragment Growing: This involves extending the fragment to engage with nearby pockets on the protein surface, adding new favorable interactions. Structure-based design, guided by X-ray crystallography or computational modeling, is essential for this step.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. The resulting larger molecule can exhibit a dramatic increase in affinity and potency due to additive binding energies.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity that captures the key interactions of its predecessors.

Throughout the lead optimization process, it is crucial to maintain favorable physicochemical properties and a low molecular weight to ensure the final compound has good drug-like characteristics. nih.govadvancedsciencenews.com The journey from a millimolar-affinity fragment to a nanomolar-affinity clinical candidate is a multi-parameter optimization challenge, and the this compound scaffold provides a promising starting point for such efforts. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Cyclopentyl-pyridin-2-ylmethyl-amine, considering yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution: React 2-chloropyridine derivatives with cyclopentylmethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Catalytic cross-coupling: Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for C–N bond formation under inert atmospheres .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reactions by TLC or HPLC-MS.

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Methodological Answer:

  • Data collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. APEX2 software assists in data acquisition .
  • Structure refinement: Employ SHELXL for small-molecule refinement. Key parameters include R-factor convergence (< 0.05), anisotropic displacement parameters for non-H atoms, and hydrogen placement via riding models .
  • Validation: Check for residual electron density and geometric outliers using PLATON or Olex2.

Q. What in vitro models are appropriate for assessing the compound’s biological activity?

Methodological Answer:

  • Kinase inhibition assays: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., CDK4/6) to measure IC₅₀ values. Compare to reference inhibitors like palbociclib .
  • Anti-inflammatory screening: Quantify COX-1/COX-2 inhibition via colorimetric assays (e.g., Cayman Chemical Kit) at 10–100 µM concentrations.
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How do steric and electronic properties of substituents influence the compound’s bioactivity?

Methodological Answer:

  • QSAR modeling: Use MOE 2006.08 to calculate descriptors (e.g., Log P, molar refractivity (SMR), HOMO/LUMO energies). Build regression models correlating substituent effects (e.g., cyclopentyl’s steric bulk) with IC₅₀ values .
  • Docking studies: Perform molecular docking (AutoDock Vina) into kinase active sites (PDB: 2EUF). Analyze binding poses to identify steric clashes or hydrogen-bond interactions with pyridine nitrogen .

Q. What strategies resolve data contradictions between computational predictions and experimental activity results?

Methodological Answer:

  • Multi-parametric validation: Cross-check docking results with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Experimental replicates: Perform dose-response curves in triplicate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Adjust force fields: Modify AMBER/CHARMM parameters to better model trifluoromethyl or cyclopentyl interactions .

Q. How can enantioselective synthesis of the compound be optimized for chiral purity?

Methodological Answer:

  • Chiral catalysts: Use Ru-phosphine complexes (e.g., BINAP-Ru) for asymmetric hydrogenation of imine intermediates .
  • Analytical monitoring: Employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents or circular dichroism (CD) spectroscopy to track enantiomeric excess (> 95%).

Q. What analytical techniques characterize degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) or oxidative stress (3% H₂O₂).
  • HPLC-MS/MS analysis: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) coupled to a Q-TOF mass spectrometer. Identify fragments via m/z and isotopic patterns .
  • NMR stability profiling: Compare ¹H/¹³C spectra before/after degradation to detect hydrolyzed pyridine or cyclopentyl cleavage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.